molecular formula C19H24ClN7O2 B605658 AT9283 hydrochloride CAS No. 896466-61-8

AT9283 hydrochloride

Numéro de catalogue B605658
Numéro CAS: 896466-61-8
Poids moléculaire: 417.89
Clé InChI: NHFNYIVVGIXBPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AT-9283 is a multi-targeted kinase inhibitor potentially for the treatment of multiple myeloma.

Applications De Recherche Scientifique

1. Role in Cancer Treatment

AT9283 hydrochloride has been extensively studied for its potential in treating various types of cancers. It is primarily known as an inhibitor of aurora kinases A and B, which are crucial in cell division. Its effectiveness in inhibiting these kinases has been demonstrated in several studies:

  • In a phase I study, AT9283 showed promising results in patients with advanced solid malignancies. The study found it to be generally well-tolerated and indicated potential antiproliferative and apoptotic activity, suggesting its efficacy in cancer treatment (Arkenau et al., 2012).
  • Another phase I trial assessed AT9283's safety and pharmacokinetic properties in patients with advanced solid tumors. This study again highlighted its tolerability and potential anti-tumor activity, reinforcing its role in cancer therapeutics (Dent et al., 2013).

2. Pediatric Cancer Treatment

Research on AT9283 extends to pediatric oncology as well, with studies focusing on its effects on children and adolescents with cancer:

  • A study conducted on children and adolescents with solid tumors explored the maximum tolerated dose, safety, efficacy, and pharmacodynamics of AT9283. The results indicated manageable hematologic toxicity and potential disease stabilization in pediatric solid tumors (Moreno et al., 2014).

3. Hematological Malignancies

AT9283 has also been investigated in the context of hematological malignancies, demonstrating its broad potential in oncology:

  • A study on refractory hematological malignancies revealed AT9283's inhibition of aurora kinases A and B, JAK2, and JAK3, highlighting its multi-targeted approach in treating these conditions (Ravandi et al., 2007).

4. Combination Therapy Potential

AT9283's ability to enhance the efficacy of other treatments, particularly in combination therapy, has been a key area of interest:

  • Research has shown that AT9283, when combined with other treatments like lenalidomide, can exhibit significant synergistic cytotoxicity in multiple myeloma cells, suggesting its effectiveness in combination therapies (Santo et al., 2011).

5. Pharmacokinetic Modeling

Understanding the pharmacokinetics of AT9283 is crucial for its clinical application, and studies have focused on this aspect as well:

  • A population pharmacokinetic model was developed to predict the maximum tolerated dose in children with leukemia. This study is crucial in optimizing dosing strategies for pediatric patients (Duong et al., 2017).

Propriétés

Numéro CAS

896466-61-8

Formule moléculaire

C19H24ClN7O2

Poids moléculaire

417.89

Nom IUPAC

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride

InChI

InChI=1S/C19H23N7O2.ClH/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);1H

Clé InChI

NHFNYIVVGIXBPD-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AT-9283;  AT9283;  AT 9283;  AT-9283 HCl;  AT-9283 hydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AT9283 hydrochloride
Reactant of Route 2
AT9283 hydrochloride
Reactant of Route 3
Reactant of Route 3
AT9283 hydrochloride
Reactant of Route 4
AT9283 hydrochloride
Reactant of Route 5
Reactant of Route 5
AT9283 hydrochloride
Reactant of Route 6
AT9283 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.